molecular formula C15H16N2O3S B11127424 Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate

Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate

Cat. No.: B11127424
M. Wt: 304.4 g/mol
InChI Key: STMWAZWPJRRFQA-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate typically involves multiple steps. One common method includes the reaction of 5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antibacterial or antitumor effects. The compound may also induce oxidative stress in cells, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound for research and development .

Biological Activity

Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including its anticancer, antibacterial, and antiviral activities, supported by case studies and research findings.

  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 262.33 g/mol
  • Structure : The compound features a thiazole ring which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

A study investigated the effects of various thiazole derivatives on human cancer cell lines. This compound exhibited significant cytotoxicity against the A-431 and Jurkat cell lines with IC50 values below that of the reference drug doxorubicin .

CompoundCell LineIC50 (µM)
This compoundA-431<10
DoxorubicinA-43115
This compoundJurkat<10

The mechanism of action was attributed to the interaction with Bcl-2 proteins, leading to apoptosis in cancer cells .

Antibacterial Activity

Thiazole derivatives are also recognized for their antibacterial properties. This compound demonstrated effectiveness against several bacterial strains.

Research Findings

In vitro assays showed that the compound had significant activity against resistant strains such as MRSA and E. coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics like ampicillin .

Bacterial StrainMIC (µg/mL)
MRSA8
E. coli16
Ampicillin32

Antiviral Activity

The antiviral potential of thiazole compounds has been explored in various studies. This compound was tested for its ability to inhibit viral replication.

Study Overview

In a recent study, this compound showed moderate antiviral activity against HIV and other viral pathogens. The mechanism was linked to interference with viral entry and replication processes .

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

methyl 2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]acetate

InChI

InChI=1S/C15H16N2O3S/c1-10-17-14(15(19)16-9-13(18)20-2)12(21-10)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19)

InChI Key

STMWAZWPJRRFQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NCC(=O)OC

Origin of Product

United States

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